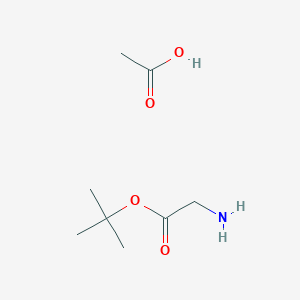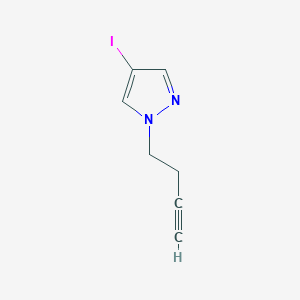
H-Gly-otbu acoh
描述
“H-Gly-otbu acoh” is a laboratory chemical used for scientific research and development . It is also known as “this compound” and has the CAS Number 38024-18-9 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, one method uses benzotriazol-1-ol, triethylamine, and dicyclohexyl-carbodiimide . The reaction conditions vary, with some requiring specific temperatures and solvents . Other methods involve the use of sodium cyanoborohydride in tetrahydrofuran and methanol at 0℃ for 12 hours .
Chemical Reactions Analysis
“this compound” is used in the synthesis of peptide thioesters using N α - Fmoc-protected amino acids . The first protocol is based on a so-called safety-catch linker, while the second relies on a backbone amide linker .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 191.23 . The exact boiling point is not provided in the sources .
科学研究应用
氧化石墨烯还原
还原氧化石墨烯 (RG-Os),包括使用氢碘酸和乙酸 (HI-AcOH) 等系统还原的那些,在电子学和光电子学中至关重要。它们促进了高导电率 RG-Os 的批量生产,这在柔性设备中很有用,并可能推进石墨烯片的研究 (Moon, Lee, Ruoff, & Lee, 2010)。
肽合成进展
在肽合成中,特别是对于含 Asp-Gly 的肽,已经研究了使用 N-二环丙基甲基 (Dcpm) 等保护剂。该保护剂对酸不稳定,对天冬酰亚胺的形成有效,并且适用于 Fmoc 协议,从而增强了肽合成方法 (Röder 等,2010)。
荧光底物合成
水溶性荧光转谷氨酰胺酶底物如 Z-Glu(HMC)-Gly-OH 的合成对抑制剂和胺底物表征有影响。该过程有助于评估各种抑制剂和生物胺,从而促进生化研究 (Wodtke, Pietsch, & Löser, 2020)。
乙酸的代谢和健康影响
对乙酸 (AcOH) 的研究揭示了其在激活肝脏 AMPK 中的作用,从而降低了糖尿病模型中的高血糖症。这一发现对于了解短链脂肪酸的代谢作用及其潜在治疗应用至关重要 (Sakakibara 等,2006)。
对阿片受体和胆囊收缩素受体的见解
对代谢稳定的脑啡肽类似物(如含有 H-Tyr-d-Ser(OtBu)-Gly 序列的类似物)的研究提供了对阿片受体和胆囊收缩素受体的见解。这种理解有助于开发针对这些受体的更有效的药物 (Ruiz‐Gayo 等,1990)。
皮肤病学应用
Glyteer 是一种含有 Gly 的大豆焦油,可以激活芳烃受体 (AhR) 并上调丝聚蛋白的表达,这有利于治疗炎症性皮肤病。这一发现有助于皮肤病学研究和治疗方法 (Takei 等,2014)。
神经生理学研究
在神经生理学中,对氨基酸(如甘氨酸 (Gly))的研究表明它们对灵长类脊髓丘脑束神经元的抑制作用。这项研究对于理解神经递质在疼痛感知和调节中的功能至关重要 (Willcockson 等,1984)。
药物溶解度的固体分散技术
通过固体分散和冻干技术提高格列本脲 (GLY) 等药物的溶解度在药学中具有重要意义。该技术解决了某些药物水溶性差的问题,提高了它们的功效 (Betageri & Makarla, 1995)。
药物转运和结合研究
研究肽与核苷酸的结合,如研究赖氨酸-色氨酸-甘氨酸-赖氨酸 OtBu 与 d-CpGpCpG 的结合,对于理解药物-核苷酸相互作用至关重要。这些研究为药物设计和分子生物学提供了信息 (Barthwal 等,1987)。
非常规肽合成
保护基团(如 (9H-芴-9-基)甲磺酰 (Fms))的开发为肽合成开辟了新途径,特别是在肽链中掺入不寻常的氨基酸或结构方面 (Ishibashi, Miyata, & Kitamura, 2010)。
对药物转运机制的影响
了解人血清白蛋白对格列本脲等药物经胎盘转运的影响,有助于了解药物在怀孕期间的分布和安全性 (Nanovskaya 等,2006)。
成像和诊断应用
使用 N-聚糖簇的非侵入性成像技术为体内动力学和寡糖结构提供了重要的见解,有助于诊断和成像的进步 (Tanaka 等,2010)。
安全和危害
“H-Gly-otbu acoh” is classified as a laboratory chemical and is used for scientific research and development only . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment . In case of accidental ingestion or contact, it is recommended to seek medical attention .
作用机制
Target of Action
Glycine tert-butyl ester hydrochloride, also known as H-Gly-otbu acoh, is a derivative of the amino acid glycine
Mode of Action
It is known that this compound is used in the synthesis of peptides . It is used in the solid-phase peptide synthesis (SPPS) process, where it can help in the formation of peptide bonds .
生化分析
Biochemical Properties
H-Gly-otbu acoh plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The compound acts as a substrate for these enzymes, facilitating the formation of peptide bonds in synthetic processes. Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of peptides and proteins during synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, this compound can alter the phosphorylation status of target proteins, thereby influencing cellular responses. Furthermore, the compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression. The extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as esterases and amidases, which cleave the ester and amide bonds, respectively. These metabolic reactions can lead to the formation of intermediate metabolites that may further participate in other biochemical pathways. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and binding proteins. Additionally, this compound can affect the distribution of other biomolecules by altering the activity of transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular processes. These interactions can influence the compound’s activity and its effects on cellular function .
属性
IUPAC Name |
acetic acid;tert-butyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIIECPXAUWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)


amine](/img/structure/B1466212.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)


![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)


